molecular formula C5H7NO2S B103931 Methyl 3-isothiocyanatopropionate CAS No. 18967-35-6

Methyl 3-isothiocyanatopropionate

Cat. No. B103931
Key on ui cas rn: 18967-35-6
M. Wt: 145.18 g/mol
InChI Key: VLIJIUDWAKBKSO-UHFFFAOYSA-N
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Patent
US05741804

Procedure details

To β-alanine methyl esterhydrochloric acid salt suspended in methylene chloride (60 mL) was added triethylamine (10.87 g, 107.4 mmol). The reaction mixture was cooled downed to -15° C. before adding carbon disulfide (4.1 g, 53.8 mmol) dissolved in chloromethane (30 mL) dropwise over 25 minutes. The reaction was warmed to 10° C. and stirred for 10 minutes. before lowering the temperature to 0° C. and adding ethyl chloroformate (5.83 g, 53.7 mmol) dissolved in chloromethane (5 mL) dropwise over 15 minutes. The temperature was increased to room temperature and stirred for 20 minutes before lowering to 0° C. Triethylamine (5.43 g, 53.7 mmol) was then added. The temperature was increased to room temperature and then stirred for 30 minutes. The reaction mixture was washed with water (50 mL), 1N hydrochloric acid (50 mL), 5% sodium bicarbonate and water (50 mL), dried over magnesium sulfate, filtered and concentrated under vacuo to give 7.3 g. of crude product. Flash chromatography (ethyl acetate/hexane, 1:4) afforded the desired product (4.03 g, 52%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.87 g
Type
reactant
Reaction Step Two
Quantity
4.1 g
Type
reactant
Reaction Step Three
Quantity
5.83 g
Type
reactant
Reaction Step Four
Quantity
5.43 g
Type
reactant
Reaction Step Five
Quantity
60 mL
Type
solvent
Reaction Step Six
Quantity
30 mL
Type
solvent
Reaction Step Seven
Quantity
5 mL
Type
solvent
Reaction Step Eight
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Yield
52%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([CH2:5][CH2:6][NH2:7])=[O:4].C(N(CC)CC)C.[C:15](=S)=[S:16].ClC(OCC)=O>C(Cl)Cl.ClC.C(OCC)(=O)C.CCCCCC>[N:7]([CH2:6][CH2:5][C:3]([O:2][CH3:1])=[O:4])=[C:15]=[S:16] |f:6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)CCN
Step Two
Name
Quantity
10.87 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
4.1 g
Type
reactant
Smiles
C(=S)=S
Step Four
Name
Quantity
5.83 g
Type
reactant
Smiles
ClC(=O)OCC
Step Five
Name
Quantity
5.43 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Six
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Step Seven
Name
Quantity
30 mL
Type
solvent
Smiles
ClC
Step Eight
Name
Quantity
5 mL
Type
solvent
Smiles
ClC
Step Nine
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed to 10° C.
CUSTOM
Type
CUSTOM
Details
to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was increased to room temperature
STIRRING
Type
STIRRING
Details
stirred for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
before lowering to 0° C
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was increased to room temperature
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
WASH
Type
WASH
Details
The reaction mixture was washed with water (50 mL), 1N hydrochloric acid (50 mL), 5% sodium bicarbonate and water (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuo
CUSTOM
Type
CUSTOM
Details
to give 7.3 g

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N(=C=S)CCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.03 g
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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